![molecular formula C21H24ClN3O5S B3465863 ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3465863.png)
ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
描述
Ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It was first synthesized in 1996 by researchers at Novartis Pharma AG. Since then, it has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
Ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930 acts as a selective antagonist of the GABAB receptor, which is a G protein-coupled receptor that mediates the inhibitory effects of GABA in the central nervous system. By blocking the GABAB receptor, this compound 7930 enhances the release of neurotransmitters such as dopamine and acetylcholine, which can have beneficial effects on various neurological disorders.
Biochemical and Physiological Effects:
This compound 7930 has been shown to modulate GABAergic neurotransmission in several brain regions, including the hippocampus, amygdala, and prefrontal cortex. It has been shown to enhance cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930 is its selectivity for the GABAB receptor, which allows for more precise modulation of GABAergic neurotransmission compared to non-selective GABAergic drugs. However, one limitation of this compound 7930 is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo.
未来方向
There are several future directions for research on ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930, including:
1. Development of more potent and selective GABAB receptor antagonists for therapeutic use.
2. Investigation of the role of GABAB receptor modulation in the regulation of synaptic plasticity and neuronal excitability.
3. Exploration of the potential therapeutic applications of this compound 7930 in other neurological disorders, such as schizophrenia and Alzheimer's disease.
4. Investigation of the molecular mechanisms underlying the effects of this compound 7930 on cognitive function, anxiety, and addiction.
In conclusion, this compound 7930 is a selective antagonist of the GABAB receptor that has shown promise as a potential therapeutic agent for various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学研究应用
Ethyl 4-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate 7930 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to modulate GABAergic neurotransmission, which plays a crucial role in the regulation of neuronal excitability and synaptic plasticity.
属性
IUPAC Name |
ethyl 4-[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S/c1-2-30-21(27)24-14-12-23(13-15-24)20(26)16-25(19-11-7-6-10-18(19)22)31(28,29)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJOSGMFVQDHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。